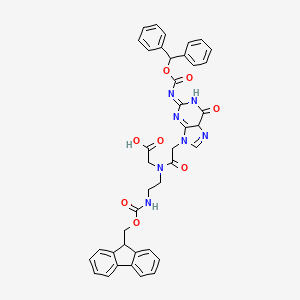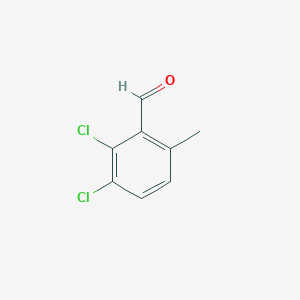
copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetrakis(4-methylphenyl)-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Tetratolylporphyrin-Cu(II): is a copper complex of meso-tetratolylporphyrin, a type of porphyrin compound. Porphyrins are a group of organic compounds, characterized by a large, conjugated ring system composed of four pyrrole subunits interconnected via methine bridges. These compounds are known for their vibrant colors and are crucial in various biological functions such as oxygen transport and photosynthesis.
Preparation Methods
The synthesis of meso-tetratolylporphyrin typically involves the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions. One common method is the Adler-Longo synthesis, where pyrrole and 4-methylbenzaldehyde are refluxed in propionic acid. The resulting porphyrin is then metallated with copper(II) acetate to form meso-Tetratolylporphyrin-Cu(II) .
Industrial production methods for meso-tetratolylporphyrin-Cu(II) are similar but often optimized for higher yields and purity. These methods may involve the use of automated reactors and purification systems to ensure consistent quality .
Chemical Reactions Analysis
meso-Tetratolylporphyrin-Cu(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized porphyrin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced porphyrin species.
Substitution: meso-Tetratolylporphyrin-Cu(II) can undergo substitution reactions where the tolyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields hydroxylated or carboxylated porphyrins, while substitution reactions can produce a wide range of functionalized porphyrins .
Scientific Research Applications
Mechanism of Action
The mechanism of action of meso-Tetratolylporphyrin-Cu(II) involves its ability to interact with molecular oxygen and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, a highly reactive form of oxygen that can induce cell death in cancer cells. The copper center in the porphyrin ring plays a crucial role in facilitating these reactions by stabilizing the reactive intermediates .
Comparison with Similar Compounds
meso-Tetratolylporphyrin-Cu(II) can be compared with other metalloporphyrins such as:
meso-Tetraphenylporphyrin-Cu(II): Similar in structure but with phenyl groups instead of tolyl groups. It has slightly different electronic properties and reactivity.
meso-Tetraarylporphyrin-Ni(II): Nickel complex of meso-tetraarylporphyrin, used in similar applications but with different catalytic properties.
meso-Tetraarylporphyrin-Zn(II): Zinc complex, often used in photodynamic therapy and as a photosensitizer in solar cells.
meso-Tetratolylporphyrin-Cu(II) is unique due to the presence of tolyl groups, which can influence its solubility, electronic properties, and reactivity compared to other metalloporphyrins .
Properties
Molecular Formula |
C48H42CuN4-2 |
|---|---|
Molecular Weight |
738.4 g/mol |
IUPAC Name |
copper;(4Z,10Z,15Z,19Z)-5,10,15,20-tetrakis(4-methylphenyl)-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraide |
InChI |
InChI=1S/C48H42N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-21,23,26,28,38,41H,22,24-25,27H2,1-4H3;/q-4;+2/b45-37-,46-39-,47-40-,48-43-; |
InChI Key |
KJHCREWRDQWUNJ-CFKMOPPOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C/2=C\3/[N-]/C(=C(\C4[N-]/C(=C(\C5=CC=C([N-]5)/C(=C/6\[N-]C2CC6)/C7=CC=C(C=C7)C)/C8=CC=C(C=C8)C)/CC4)/C9=CC=C(C=C9)C)/C=C3.[Cu+2] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4CCC(=C(C5=CC=C([N-]5)C(=C6CCC2[N-]6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)[N-]4)C9=CC=C(C=C9)C)[N-]3.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


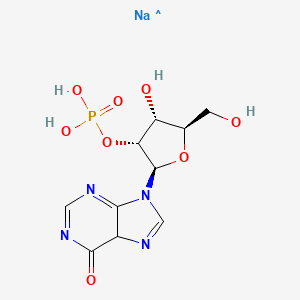
![Benzofuro[2,3-b]pyridine](/img/structure/B12332454.png)
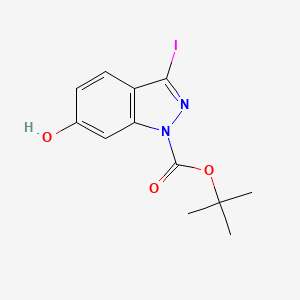
![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-6-(3-methylbut-2-enyl)-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B12332474.png)
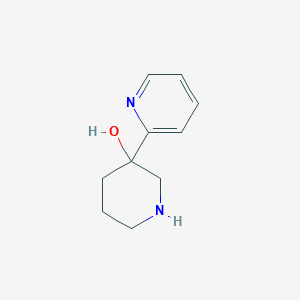
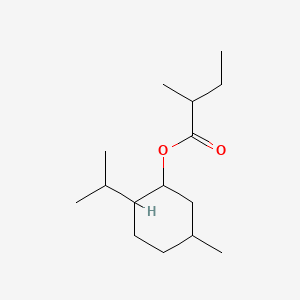
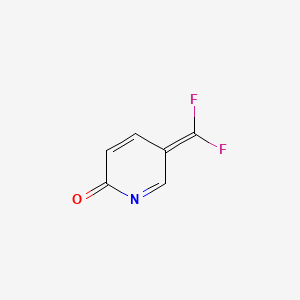

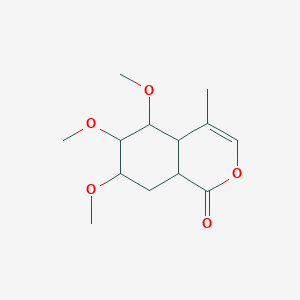
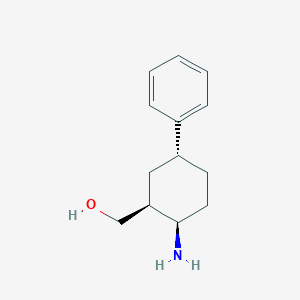
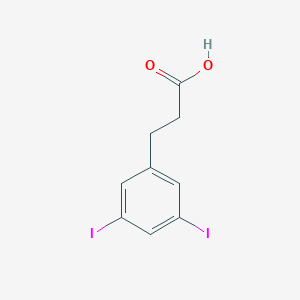
![Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12332527.png)
